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Introduction
The measurement of antioxidant capacity is crucial in various fields, including food science,

pharmacology, and clinical diagnostics, to understand and harness the protective effects of

antioxidants against oxidative stress. The CUPRAC (Cupric Reducing Antioxidant Capacity)

assay, utilizing Neocuproine hemihydrate, is a robust and versatile spectrophotometric

method for determining the total antioxidant capacity of a wide range of substances.[1] This

method is based on the reduction of the Cu(II)-Neocuproine complex to the Cu(I)-Neocuproine

complex by antioxidants, which results in a distinct color change with maximum absorbance at

450 nm.[2]

The CUPRAC assay offers several advantages over other antioxidant capacity assays, such as

the Ferric Reducing Antioxidant Power (FRAP) and DPPH (2,2-diphenyl-1-picrylhydrazyl)

assays. These advantages include its operation at a physiological pH of 7, its ability to measure

both hydrophilic and lipophilic antioxidants, and its responsiveness to thiol-containing

antioxidants like glutathione.[3] This application note provides a detailed protocol for the

CUPRAC assay, including reagent preparation, standard and sample analysis, and data

interpretation.

Principle of the Assay
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The CUPRAC assay is an electron transfer-based method.[4] The core of the assay is the

reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidant compounds. In the

presence of neocuproine (2,9-dimethyl-1,10-phenanthroline), the resulting Cu⁺ forms a stable,

orange-yellow chelate complex, bis(neocuproine)copper(I), which exhibits a strong absorbance

at approximately 450 nm.[2] The increase in absorbance at this wavelength is directly

proportional to the total antioxidant capacity of the sample.

Chemical Reaction Mechanism
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Caption: The chemical reaction at the core of the CUPRAC assay.

Experimental Protocols
This section provides detailed protocols for performing the CUPRAC assay using both a

standard spectrophotometer and a 96-well microplate reader.

Reagent Preparation
Freshly prepared reagents are recommended for optimal performance.

Copper(II) Chloride (CuCl₂) Solution (10 mM): Dissolve 0.1705 g of CuCl₂·2H₂O in deionized

water and make up to a final volume of 100 mL.

Neocuproine Hemihydrate Solution (7.5 mM): Dissolve 0.0815 g of neocuproine
hemihydrate in 96% ethanol and make up to a final volume of 50 mL.[5]
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Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve 77.08 g of ammonium acetate in

deionized water, adjust the pH to 7.0 with acetic acid or ammonia, and make up to a final

volume of 1 L.[5]

Trolox Standard Stock Solution (1 mM): Dissolve 0.0250 g of Trolox in 96% ethanol and

make up to a final volume of 100 mL. Store in the dark at 4°C. For assays requiring aqueous

standards, a solvent mixture such as methanol/water may be necessary to ensure complete

dissolution.[6]

Standard Cuvette Protocol
Prepare the CUPRAC Reagent Mixture: In a test tube, mix 1 mL of 10 mM CuCl₂ solution, 1

mL of 7.5 mM neocuproine solution, and 1 mL of 1 M ammonium acetate buffer.[5]

Prepare Trolox Standards: Prepare a series of Trolox dilutions from the stock solution (e.g.,

0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) using the same solvent as the stock.

Reaction:

Blank: To a cuvette, add 1 mL of the CUPRAC reagent mixture and 1.1 mL of the solvent

used for the standards/samples.

Standards: To separate cuvettes, add 1 mL of the CUPRAC reagent mixture, a specific

volume (x mL) of each Trolox standard, and (1.1 - x) mL of the solvent.

Samples: To separate cuvettes, add 1 mL of the CUPRAC reagent mixture, a specific

volume (x mL) of the sample, and (1.1 - x) mL of the solvent.

Incubation: Mix the contents of each cuvette thoroughly and incubate at room temperature

for 30 minutes in the dark.[1] For some slow-reacting antioxidants, incubation at 50°C for 20

minutes may be necessary.[1]

Measurement: Measure the absorbance of the standards and samples against the blank at

450 nm.

96-Well Microplate Protocol
Prepare Reagents: Prepare the reagents as described in the reagent preparation section.
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Prepare Trolox Standards: Prepare a series of Trolox dilutions as described in the cuvette

protocol.

Assay Procedure:

Add 50 µL of CuCl₂ solution (10 mM), 50 µL of neocuproine solution (7.5 mM), and 50 µL

of ammonium acetate buffer (1 M, pH 7.0) to each well of a 96-well microplate.[6]

Add 50 µL of the appropriate solvent to the blank wells.

Add 50 µL of each Trolox standard to the respective wells.

Add 50 µL of each sample to the respective wells.

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

Measurement: Read the absorbance at 450 nm using a microplate reader.

Experimental Workflow
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Caption: A streamlined workflow for the CUPRAC antioxidant assay.

Sample Preparation
Proper sample preparation is critical for accurate results.
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Biological Fluids (e.g., Serum, Plasma): For hydrophilic antioxidants, proteins can be

precipitated by adding perchloric acid, followed by centrifugation. The supernatant is then

used for the assay. For lipophilic antioxidants, extraction with a solvent like n-hexane from an

ethanolic solution of the serum is required.[3]

Food and Beverages (e.g., Fruit Juices, Tea): Samples can often be diluted with deionized

water and filtered to remove any particulate matter before analysis.[7] For samples

containing flavonoid glycosides, acid hydrolysis (e.g., with 1.2 M HCl in 50% methanol) can

be performed to release the more active aglycones.[1]

Data Presentation
The antioxidant capacity of the samples is typically expressed as Trolox Equivalent Antioxidant

Capacity (TEAC). This is determined by comparing the absorbance of the sample to a standard

curve generated with known concentrations of Trolox.

Trolox Equivalent Antioxidant Capacity (TEAC) of
Common Antioxidants
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Antioxidant Compound TEAC (CUPRAC)

Flavonoids

Quercetin 4.34

Catechin 4.13

Epicatechin 3.84

Rutin 2.56

Naringenin 1.63

Phenolic Acids

Gallic Acid 3.65

Caffeic Acid 2.45

Ferulic Acid 1.91

Vitamins

Ascorbic Acid (Vitamin C) 1.10

α-Tocopherol (Vitamin E) 1.07

Other

Uric Acid 1.15

Glutathione (reduced) 0.98

Note: TEAC values can vary slightly depending on the specific reaction conditions and the

laboratory.

Conclusion
The spectrophotometric analysis of antioxidants using Neocuproine hemihydrate via the

CUPRAC assay is a reliable, efficient, and versatile method suitable for a wide range of

applications in research and development. Its advantages, including physiological pH operation

and broad applicability to different types of antioxidants, make it a valuable tool for assessing
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the total antioxidant capacity of various samples. By following the detailed protocols outlined in

this application note, researchers can obtain accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins,
polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

2. oxfordbiomed.com [oxfordbiomed.com]

3. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for
hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic
Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing
Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients - PMC
[pmc.ncbi.nlm.nih.gov]

7. libios.fr [libios.fr]

To cite this document: BenchChem. [Spectrophotometric Analysis of Antioxidants with
Neocuproine Hemihydrate: An Application Note and Protocol]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1403243#spectrophotometric-
analysis-of-antioxidants-with-neocuproine-hemihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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